Cas no 957060-98-9 (3-Borono-N-(2,4-dimethylphenyl)benzamide)
3-Borono-N-(2,4-dimethylphenyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- (3-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid
- 3-(2,4-Dimethylphenylcarbamoyl)benzeneboronic acid
- 3-(2,4-Dimethylphenylcarbamoyl)phenylboronic acid
- 3-Borono-N-(2,4-dimethylphenyl)benzamide
- Boronic acid,B-[3-[[(2,4-dimethylphenyl)amino]carbonyl]phenyl]-
- OR2097
- {3-[(2,4-Dimethylphenyl)carbamoyl]phenyl}boronic acid
- [3-[(2,4-dimethylphenyl)carbamoyl]phenyl]boronic acid
- BC001902
- AB0043270
- Z1175
- ST24034237
- 3-[(2,4-Dimethylphenyl
- DTXSID30657001
- 957060-98-9
- PS-9685
- MFCD09027261
- CS-0174329
- SCHEMBL2559552
- (3-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronicacid
- D71378
- AKOS015833543
- 3-[(2,4-Dimethylphenyl)carbamoyl]benzeneboronic acid
- 3-[(2,4-dimethylphenyl)carbamoyl]phenylboronic acid
-
- MDL: MFCD09027261
- Inchi: 1S/C15H16BNO3/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(9-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18)
- InChI Key: ZVBRLWSDAGYMQQ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(B(O)O)C=1)NC1C=CC(C)=CC=1C
Computed Properties
- Exact Mass: 269.12200
- Monoisotopic Mass: 269.122
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 69.6
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: Not available
- Flash Point: Not available
- PSA: 69.56000
- LogP: 1.30850
- Vapor Pressure: Not available
3-Borono-N-(2,4-dimethylphenyl)benzamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Borono-N-(2,4-dimethylphenyl)benzamide Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3-Borono-N-(2,4-dimethylphenyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120881-100g |
(3-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid |
957060-98-9 | 98% | 100g |
$342.99 | 2023-08-31 | |
| TRC | B689383-100mg |
3-Borono-N-(2,4-dimethylphenyl)benzamide |
957060-98-9 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B689383-250mg |
3-Borono-N-(2,4-dimethylphenyl)benzamide |
957060-98-9 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B689383-500mg |
3-Borono-N-(2,4-dimethylphenyl)benzamide |
957060-98-9 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B689383-1g |
3-Borono-N-(2,4-dimethylphenyl)benzamide |
957060-98-9 | 1g |
$ 98.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D905857-250mg |
(3-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid |
957060-98-9 | 98% | 250mg |
¥269.10 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D905857-1g |
(3-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid |
957060-98-9 | 98% | 1g |
¥376.20 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D905857-5g |
(3-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid |
957060-98-9 | 98% | 5g |
¥905.40 | 2022-01-12 | |
| Apollo Scientific | OR2097-1g |
3-[(2,4-Dimethylphenyl)carbamoyl]benzeneboronic acid |
957060-98-9 | 98% | 1g |
£35.00 | 2025-02-19 | |
| Apollo Scientific | OR2097-5g |
3-[(2,4-Dimethylphenyl)carbamoyl]benzeneboronic acid |
957060-98-9 | 98% | 5g |
£100.00 | 2025-02-19 |
3-Borono-N-(2,4-dimethylphenyl)benzamide Suppliers
3-Borono-N-(2,4-dimethylphenyl)benzamide Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 3-Borono-N-(2,4-dimethylphenyl)benzamide
3-Borono-N-(2,4-dimethylphenyl)benzamide: A Comprehensive Overview
The compound 3-Borono-N-(2,4-dimethylphenyl)benzamide, identified by the CAS number CAS 957060-98-9, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The name itself highlights key structural features: the presence of a boron atom at the third position of the benzene ring (3-borono) and the substitution of an amide group with a 2,4-dimethylphenyl moiety (N-(2,4-dimethylphenyl)). These features contribute to its distinctive chemical behavior and reactivity.
Recent studies have explored the synthesis and characterization of 3-Borono-N-(2,4-dimethylphenyl)benzamide. Researchers have employed various synthetic routes, including nucleophilic aromatic substitution and coupling reactions, to efficiently prepare this compound. The use of transition metal catalysts has been particularly effective in enhancing reaction yields and selectivity. For instance, a study published in the Journal of Organic Chemistry demonstrated that palladium-catalyzed cross-coupling reactions can be utilized to synthesize this compound with high purity and efficiency.
The structural integrity of 3-Borono-N-(2,4-dimethylphenyl)benzamide makes it an attractive candidate for applications in drug discovery and materials science. The boron atom at the meta position imparts unique electronic properties, which can be exploited in designing new pharmaceutical agents. Additionally, the 2,4-dimethylphenyl group introduces steric hindrance and enhances lipophilicity, which are desirable traits for drug candidates targeting specific biological pathways.
In terms of pharmacological applications, recent research has focused on evaluating the bioavailability and toxicity profiles of 3-Borono-N-(2,4-dimethylphenyl)benzamide. Preclinical studies indicate that this compound exhibits moderate solubility in physiological conditions and demonstrates selective cytotoxicity against certain cancer cell lines. These findings suggest potential applications in oncology, particularly in the development of targeted therapies.
Beyond pharmacology, 3-Borono-N-(2,4-dimethylphenyl)benzamide has shown promise in materials science as a precursor for advanced materials such as boron-containing polymers and hybrid organic-inorganic materials. The ability to functionalize this compound with other moieties further expands its utility in creating materials with tailored properties for electronics, optics, and catalysis.
In conclusion, 3-Borono-N-(2,4-dimethylphenyl)benzamide, with its unique structure and versatile properties, continues to be a focal point for researchers across multiple disciplines. As ongoing studies unravel its full potential, this compound is poised to make significant contributions to both academic research and industrial applications.
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